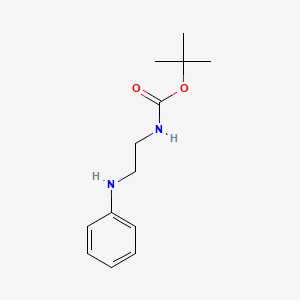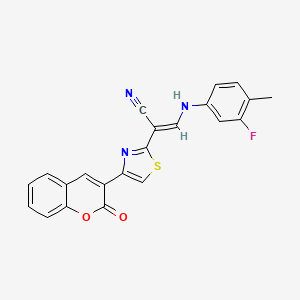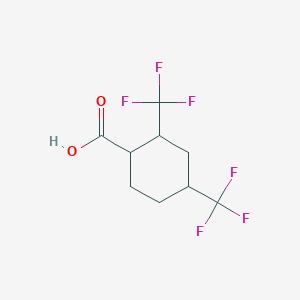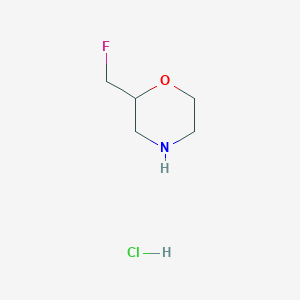
N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR and 13C-NMR . For example, a compound was characterized by 1H-NMR (500 MHz, CDCl3) and 13C-NMR (125 MHz, CDCl3) with specific peaks indicating the presence of various functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a compound was described as a yellow solid with a yield of 57% and a melting point of 213–215 °C .科学的研究の応用
Synthesis and Characterization
Structure/Activity Studies : A study detailed the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring variations at the carbon adjacent to the amide nitrogen and resulting in compounds with potent opioid kappa agonist properties (Barlow et al., 1991). This research demonstrates the methodological approaches for synthesizing and assessing the biological activity of structurally complex acetamides.
Quantum Chemical Investigation : Another study employed DFT and quantum-chemical calculations to investigate the molecular properties of substituted pyrrolidinones, offering insights into their electronic properties and potential reactivity or interaction mechanisms (Bouklah et al., 2012). Such computational studies are crucial for predicting the behavior of novel compounds in various scientific applications.
Potential Biological Activities
- Anticancer Agents : Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides explored their synthesis and potential as novel antiallergic compounds, leading to discoveries of specific compounds with significant potency (Menciu et al., 1999). This example illustrates the exploration of acetamide derivatives for therapeutic purposes, highlighting the relevance of structural modifications in enhancing biological activity.
Methodological Advances
Synthesis Methods : Studies on heterocyclic enaminonitriles have shown how specific reactants can be transformed into a variety of structurally diverse and biologically relevant compounds, demonstrating the versatility of certain core structures in medicinal chemistry research (Hachiyama et al., 1983).
Insecticidal Assessment : A study synthesized new heterocycles incorporating a thiadiazole moiety, testing their effectiveness against the cotton leafworm, which showcases the application of acetamide derivatives in developing novel insecticidal agents (Fadda et al., 2017).
作用機序
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
These interactions can lead to conformational changes in the target proteins, altering their activity .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
将来の方向性
The future directions for the development of similar compounds include further evaluation of their anti-tubercular activity and cytotoxicity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . Additionally, the development of sustainable synthesis methods offers a promising direction for future research .
特性
IUPAC Name |
N-[2-oxo-2-(3-pyridin-2-yloxypyrrolidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10(17)15-8-13(18)16-7-5-11(9-16)19-12-4-2-3-6-14-12/h2-4,6,11H,5,7-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMYQTIMPSJLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

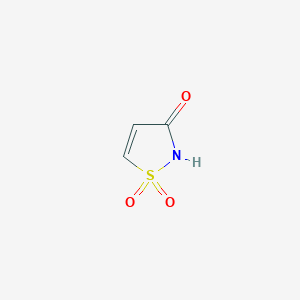
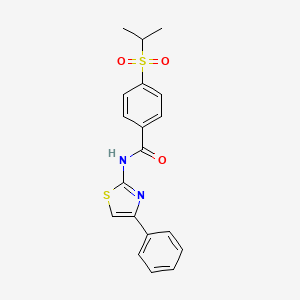
![1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994771.png)



![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2994777.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2994781.png)
![[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid](/img/structure/B2994787.png)
